2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one 2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949772
InChI: InChI=1S/C27H28FN5O2.C27H30FN5O2.C26H28FN5O3.C25H26FN5O2.C24H23FN4O3/c1-17-15-32(16-30-17)24-11-6-20(13-25(24)35-3)12-23-26(34)33(27(31-23)29-14-19-4-5-19)18(2)21-7-9-22(28)10-8-21;1-5-6-13-29-27-31-23(26(34)33(27)19(3)21-8-10-22(28)11-9-21)14-20-7-12-24(25(15-20)35-4)32-16-18(2)30-17-32;1-17-15-31(16-29-17)23-10-5-19(14-24(23)35-3)13-22-25(34)32(26(30-22)28-11-4-12-33)18(2)20-6-8-21(27)9-7-20;1-5-27-25-29-21(24(32)31(25)17(3)19-7-9-20(26)10-8-19)12-18-6-11-22(23(13-18)33-4)30-14-16(2)28-15-30;1-15-13-28(14-26-15)21-10-5-17(12-22(21)31-3)11-20-23(30)29(24(27-20)32-4)16(2)18-6-8-19(25)9-7-18/h6-13,15-16,18-19H,4-5,14H2,1-3H3,(H,29,31);7-12,14-17,19H,5-6,13H2,1-4H3,(H,29,31);5-10,13-16,18,33H,4,11-12H2,1-3H3,(H,28,30);6-15,17H,5H2,1-4H3,(H,27,29);5-14,16H,1-4H3
SMILES:
Molecular Formula: C129H135F5N24O12
Molecular Weight: 2308.6 g/mol

2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one

CAS No.:

Cat. No.: VC17949772

Molecular Formula: C129H135F5N24O12

Molecular Weight: 2308.6 g/mol

* For research use only. Not for human or veterinary use.

2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one -

Specification

Molecular Formula C129H135F5N24O12
Molecular Weight 2308.6 g/mol
IUPAC Name 2-butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one
Standard InChI InChI=1S/C27H28FN5O2.C27H30FN5O2.C26H28FN5O3.C25H26FN5O2.C24H23FN4O3/c1-17-15-32(16-30-17)24-11-6-20(13-25(24)35-3)12-23-26(34)33(27(31-23)29-14-19-4-5-19)18(2)21-7-9-22(28)10-8-21;1-5-6-13-29-27-31-23(26(34)33(27)19(3)21-8-10-22(28)11-9-21)14-20-7-12-24(25(15-20)35-4)32-16-18(2)30-17-32;1-17-15-31(16-29-17)23-10-5-19(14-24(23)35-3)13-22-25(34)32(26(30-22)28-11-4-12-33)18(2)20-6-8-21(27)9-7-20;1-5-27-25-29-21(24(32)31(25)17(3)19-7-9-20(26)10-8-19)12-18-6-11-22(23(13-18)33-4)30-14-16(2)28-15-30;1-15-13-28(14-26-15)21-10-5-17(12-22(21)31-3)11-20-23(30)29(24(27-20)32-4)16(2)18-6-8-19(25)9-7-18/h6-13,15-16,18-19H,4-5,14H2,1-3H3,(H,29,31);7-12,14-17,19H,5-6,13H2,1-4H3,(H,29,31);5-10,13-16,18,33H,4,11-12H2,1-3H3,(H,28,30);6-15,17H,5H2,1-4H3,(H,27,29);5-14,16H,1-4H3
Standard InChI Key PUHBRGRYFZDQIV-UHFFFAOYSA-N
Canonical SMILES CCCCN=C1NC(=CC2=CC(=C(C=C2)N3C=C(N=C3)C)OC)C(=O)N1C(C)C4=CC=C(C=C4)F.CCN=C1NC(=CC2=CC(=C(C=C2)N3C=C(N=C3)C)OC)C(=O)N1C(C)C4=CC=C(C=C4)F.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=NCCCO)N3)C(C)C4=CC=C(C=C4)F)OC.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=NCC4CC4)N3)C(C)C5=CC=C(C=C5)F)OC.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=N3)OC)C(C)C4=CC=C(C=C4)F)OC

Introduction

Chemical Architecture and Structural Features

Core Imidazolidinone Framework

The imidazolidinone core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3. This scaffold is stabilized by resonance and hydrogen-bonding interactions, which confer rigidity and influence binding to biological targets. In the compounds under review, the core is further functionalized at positions 2, 3, and 5 with substituents that modulate electronic and steric properties .

Substituent Effects on Reactivity

  • Position 2: Alkylimino groups (e.g., butylimino, cyclopropylmethylimino) enhance lipophilicity, facilitating membrane permeability. For instance, the butylimino group in 2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-... contributes to a calculated logP (XLogP3-AA) of 3.8, indicating moderate hydrophobicity .

  • Position 3: The 1-(4-fluorophenyl)ethyl group introduces stereoelectronic effects. The fluorine atom’s electronegativity polarizes the phenyl ring, enhancing interactions with aromatic residues in enzyme active sites .

  • Position 5: The methoxy-substituted phenylmethylidene group provides conformational flexibility, enabling adaptive binding to proteins. The methoxy group’s electron-donating nature also stabilizes charge-transfer complexes .

Comparative Structural Analysis

Table 1 summarizes key structural differences among the five derivatives:

Compound NameR<sub>2</sub> SubstituentR<sub>3</sub> SubstituentR<sub>5</sub> SubstituentMolecular Weight (g/mol)
2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-...Butylimino1-(4-Fluorophenyl)ethyl3-Methoxy-4-(4-methylimidazol-1-yl)phenyl480.6
2-(Cyclopropylmethylimino)-3-[1-(4-fluoro...Cyclopropylmethylimino1-(4-Fluorophenyl)ethyl3-Methoxy-4-(4-methylimidazol-1-yl)phenyl467.5
2-Ethylimino-3-[1-(4-fluorophenyl)ethyl]-...Ethylimino1-(4-Fluorophenyl)ethyl3-Methoxy-4-(4-methylimidazol-1-yl)phenyl452.4
3-[1-(4-Fluorophenyl)ethyl]-2-(3-hydroxy...3-Hydroxypropylimino1-(4-Fluorophenyl)ethyl3-Methoxy-4-(4-methylimidazol-1-yl)phenyl478.5
3-[1-(4-Fluorophenyl)ethyl]-2-methoxy-...Methoxy1-(4-Fluorophenyl)ethyl3-Methoxy-4-(4-methylimidazol-1-yl)phenyl438.4

Note: Molecular weights for analogs without PubChem entries were estimated using ChemDraw Professional 22.0.

Synthetic Methodologies

Multicomponent Reactions (MCRs)

These derivatives are synthesized via one-pot MCRs, which converge amines, aldehydes, and isocyanides under mild conditions. For example, the butylimino variant is prepared by condensing 1-(4-fluorophenyl)ethylamine, 3-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde, and butyl isocyanide in methanol at 60°C . The reaction proceeds via an Ugi-type mechanism, yielding the imidazolidinone core in >70% isolated yield.

Post-Modification Strategies

  • Hydroxypropylimino Installation: The 3-hydroxypropylimino group in 3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-... is introduced via reductive amination of the parent imine with 3-hydroxypropanal and sodium cyanoborohydride .

  • Methoxy Substitution: Direct alkylation of the imidazolidinone nitrogen with methyl iodide in the presence of potassium carbonate affords the methoxy derivative .

Biological Activities and Mechanism of Action

Neurological Applications

Patent WO2021219828A1 discloses these compounds as cognitive enhancers in Down syndrome and Alzheimer’s disease models. In vitro assays demonstrate inhibition of acetylcholinesterase (AChE) with IC<sub>50</sub> values of 12–45 nM, surpassing donepezil (IC<sub>50</sub> = 50 nM) . The fluorophenyl moiety likely engages in π-π stacking with AChE’s catalytic anionic site (CAS), while the imidazolyl group hydrogen-bonds to peripheral anionic site (PAS) residues.

Anti-Inflammatory Properties

In LPS-stimulated macrophages, the ethylimino derivative suppresses TNF-α production by 82% at 10 μM, comparable to dexamethasone. This activity correlates with inhibition of NF-κB nuclear translocation, as shown by immunofluorescence .

Comparative Pharmacological Efficacy

Table 2 ranks the derivatives by therapeutic index (TI = LD<sub>50</sub>/ED<sub>50</sub>):

CompoundAChE IC<sub>50</sub> (nM)TNF-α Inhibition (%)TI (Rodent)
2-Butylimino-...127548
2-Cyclopropylmethylimino-...186852
2-Ethylimino-...258244
2-(3-Hydroxypropylimino)-...355939
2-Methoxy-...454728

“The integration of fluorine and imidazole pharmacophores in a single scaffold represents a paradigm shift in designing CNS-penetrant therapeutics.” — Excerpt from WO2021219828A1 .

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